(S)-2-Amino-3-quinolin-2-yl-propionic acid

Chiral Chemistry Enantiomeric Purity Optical Rotation

Research on ionotropic glutamate receptors requires chiral fidelity. Racemic or D-enantiomer mixtures compromise experimental reproducibility. This (S)-enantiomer (CAS 161513-46-8) solves this with certified enantiomeric purity. - Purity: ≥99% (assay), [α]25D = 28 ± 1° (C=1 in 80% AcOH) - Application: Chiral building block for SPPS; AMPA receptor SAR probe - Supply: Single enantiomer, stock available; ships ambient/blue ice globally

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 161513-46-8
Cat. No. B555704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-quinolin-2-yl-propionic acid
CAS161513-46-8
Synonyms(S)-2-Amino-3-quinolin-2-yl-propionicacid; 161513-46-8; H-BETA-(2-QUINOLYL)-ALA-OH; 3-(2-Quinolyl)-L-alanine; SCHEMBL502039; 3-(2'-Quinolyl)-L-alanine; CTK7I3502; ZINC2244320; 4413AH; AKOS015908994; AJ-34468; AK-60152; RT-008292; (S)-2-Amino-3-(quinolin-2-yl)propanoicacid; A57606; I14-33118
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
InChIKeyCRSSRGSNAKKNNI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-3-quinolin-2-yl-propionic Acid Overview


(S)-2-Amino-3-quinolin-2-yl-propionic acid (CAS 161513-46-8), also known as 3-(2′-quinolyl)-L-alanine, is a chiral, non-proteinogenic amino acid derivative belonging to the class of heterocyclic amino acids [1]. Its structure combines an L-alanine backbone with a quinoline moiety at the beta position, endowing it with distinct physicochemical properties such as a defined optical rotation of [α]25D = 28 ± 1° (C=1 in 80% AcOH) and a melting point of 176–180 °C . The compound is primarily employed as a chiral building block in peptide synthesis and as a tool compound for investigating ionotropic glutamate receptors . Its commercial availability as a single enantiomer with a certified purity of ≥99% (assay) makes it a reproducible and well-defined starting material for drug discovery, structural biochemistry, and material science applications .

1
Chiral building block for peptide synthesis with single enantiomer
2
Enantiopure reference standard for chiral HPLC method development
3
Glutamate receptor probe for stereoselective SAR studies

(S)-2-Amino-3-quinolin-2-yl-propionic Acid Substitution Risks


Generic substitution or replacement with racemic mixtures or the D-enantiomer is scientifically unsound for applications requiring chiral fidelity or specific receptor interactions. The (S)-enantiomer exhibits a specific optical rotation of [α]25D = 28 ± 1°, whereas the racemic mixture (DL) is optically inactive and the (R)-enantiomer would possess an opposite rotation . In biological systems, L-amino acids are the native substrates for mammalian enzymes and receptors; the corresponding D-forms often exhibit altered binding kinetics, reduced activity, or even antagonism [1]. For example, vendor data suggests that the (R)-enantiomer of this compound acts as a potent AMPA receptor agonist, while the (S)-enantiomer's specific pharmacological profile remains to be fully elucidated but is expected to differ . Using an undefined mixture compromises experimental reproducibility and can lead to conflicting results in studies of structure-activity relationships, peptide folding, or receptor pharmacology [1].

Racemic mixture (DL): Lacks chiral fidelity; optical rotation is zero and may compromise stereochemical integrity in peptide folding or receptor interaction assays.
D-enantiomer (R): Expected opposite optical rotation and distinct pharmacological profile; reported as AMPA agonist, while (S)-enantiomer profile differs, making direct substitution unsound for L-amino acid-dependent systems.
Undefined mixture: Uncontrolled enantiomeric composition may lead to irreproducible biological results and confound SAR interpretation.

Differentiating (S)-2-Amino-3-quinolin-2-yl-propionic Acid from Comparators


Chiral Purity by Optical Rotation

The (S)-enantiomer exhibits a specific optical rotation of [α]25D = 28 ± 1° (C=1 in 80% AcOH) . In contrast, the (R)-enantiomer (CAS 170421-67-7) is expected to have an equal and opposite rotation (class-level inference), while the racemic DL-mixture (CAS 123761-12-6) is optically inactive [1]. This quantifiable difference is critical for ensuring enantiomeric purity in chiral synthesis and biological assays.

Optical rotation
Class-level inference
(S): [α]25D = 28 ± 1°
(R): −28 ± 1° (inferred)
DL: 0°
Confirms enantiomeric identity for chiral workflow
Measured in 80% AcOH; class-level inference for (R)
Chiral Chemistry Enantiomeric Purity Optical Rotation

Chemical Purity by Assay

The (S)-enantiomer is supplied with a purity of ≥99% determined by titration assay on a dried basis . In comparison, the (R)-enantiomer is often characterized by a ≥99% purity by TLC . Assay methods generally provide a more rigorous and accurate quantification of purity than TLC, which is a semi-quantitative technique, thereby offering higher confidence for quantitative experiments.

Purity assessment
Cross-study comparable
≥99% by titration assay (dried basis)
vs. ≥99% by TLC for (R)-enantiomer
Assay provides higher quantitative confidence than TLC
Method selection affects impurity profiling accuracy
Chemical Purity Quality Control Analytical Chemistry

Melting Point Differentiation

The (S)-enantiomer has a reported melting point range of 176–180 °C . While specific melting point data for the (R)-enantiomer or DL-mixture is less consistently reported in public vendor documentation, it is a well-established principle that enantiopure compounds have higher and sharper melting points compared to racemic mixtures, which often melt over a broader and lower temperature range due to the formation of racemic crystals [1].

Melting point
Class-level inference
176–180 °C
Sharp range supports enantiopurity identity check
Racemate expected lower/broader; class-level principle
Thermal Analysis Solid State Chemistry Compound Identification

Biological Enantioselectivity

L-amino acids are the native substrates for most mammalian enzymes and receptors [1]. While direct comparative pharmacological data for this specific compound's enantiomers is not publicly available, vendor documentation indicates that the (R)-enantiomer is a potent AMPA receptor agonist . By class-level inference, the (S)-enantiomer is expected to exhibit a different pharmacological profile, potentially with altered potency, efficacy, or even antagonistic properties at the same target.

Biological enantioselectivity
Class-level inference
(R)-enantiomer: reported AMPA agonist (vendor)
(S)-enantiomer: profile expected to differ
Supports stereoselective receptor study design
Direct comparative data not publicly available
Pharmacology Receptor Binding Enantioselectivity

Applications of (S)-2-Amino-3-quinolin-2-yl-propionic Acid


Chiral Peptide Synthesis

Use the (S)-enantiomer (CAS 161513-46-8) as a chiral building block for solid-phase peptide synthesis (SPPS) or solution-phase synthesis where the L-configuration is essential for biological activity or structural integrity. The certified enantiomeric purity, confirmed by a specific optical rotation of [α]25D = 28 ± 1° , ensures the desired stereochemical outcome and avoids racemization issues that could arise from using the DL-mixture.

Ionotropic Glutamate Receptor Pharmacology

Employ the compound as a research tool to probe the structure-activity relationships (SAR) of ionotropic glutamate receptors, particularly AMPA receptors. As the (R)-enantiomer is reported to be a potent AMPA agonist, the (S)-enantiomer serves as a critical control to delineate stereoselective receptor interactions and to potentially identify antagonists or allosteric modulators with novel profiles .

Chiral HPLC Method Development

Utilize the compound as a reference standard for developing chiral HPLC methods or other analytical techniques aimed at quantifying enantiomeric excess in synthetic mixtures. The well-defined optical rotation and high chemical purity (≥99% by assay) make it an ideal calibrant for ensuring the accuracy and reproducibility of chiral separations.

Antifouling Coating Development

Incorporate the compound into the design of novel antifouling materials. A U.S. patent application (2015) identifies related fluorinated and hydroxylated amino acid derivatives as components of antifouling coatings, suggesting that the (S)-2-amino-3-quinolin-2-yl-propionic acid scaffold could be a valuable precursor for developing surfaces resistant to biofouling [1].

Application
Selection Property
Validation Focus
Chiral peptide synthesis
Single enantiomer with certified purity
Optical rotation and chiral HPLC verification
Ionotropic glutamate receptor pharmacology
Stereochemically defined L-amino acid probe
Receptor binding/functional assays with enantiomer controls
Chiral HPLC method development
High-purity enantiopure reference standard
Enantiomeric excess calibration and system suitability
Antifouling material research
Quinoline-amino acid scaffold precursor
Coating formulation and biofouling resistance assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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